3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group, a fluorobenzo[d]thiazolyl group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Fluorobenzo[d]thiazolyl Group: This group can be synthesized separately and then coupled to the benzamide core using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyridin-3-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro site.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, especially if it shows promise in treating diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of Enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: It could act as an agonist or antagonist at certain receptors.
Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 3-chloro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-5-1-4-14(9-15)19(26)25(12-13-3-2-8-23-11-13)20-24-17-7-6-16(22)10-18(17)27-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUHXXNDBLBJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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